1,3-Dithiane-2-carboxaldehyde, 2-methyl-

Description

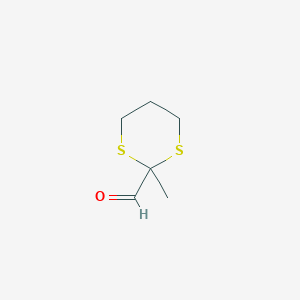

1,3-Dithiane-2-carboxaldehyde, 2-methyl- (CAS: Not provided in evidence) is a sulfur-containing heterocyclic compound featuring a dithiane ring (a six-membered ring with two sulfur atoms) substituted with a methyl group at position 2 and a carboxaldehyde functional group. Its reactivity is influenced by the electron-withdrawing carboxaldehyde group and the steric effects of the methyl substituent, which may modulate nucleophilic additions or cycloaddition reactions .

Properties

CAS No. |

4882-97-7 |

|---|---|

Molecular Formula |

C6H10OS2 |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

2-methyl-1,3-dithiane-2-carbaldehyde |

InChI |

InChI=1S/C6H10OS2/c1-6(5-7)8-3-2-4-9-6/h5H,2-4H2,1H3 |

InChI Key |

MPTGKIPTVOWUDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(SCCCS1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiane-2-carboxaldehyde, 2-methyl- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-1,3-dithiane with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

Reactants: 2-methyl-1,3-dithiane and formaldehyde.

Catalyst: Acidic catalyst such as hydrochloric acid.

Conditions: The reaction is carried out at room temperature with continuous stirring.

The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1,3-dithiane-2-carboxaldehyde, 2-methyl- may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiane-2-carboxaldehyde, 2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4.

Reduction: LiAlH4, NaBH4.

Substitution: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Synthesis of 1,3-Dithiane Derivatives

1,3-Dithiane derivatives can be synthesized through several methods:

- Alkylation of 2-Lithio-1,3-Dithiane: Deprotonation of 2-methyl-1,3-dithiane, followed by reaction with an electrophile, introduces the dithiane derivative . For example, the deprotonation of 2-methyl-1,3-dithiane and reaction with DMF yields the corresponding aldehyde .

- Thioacetalization of Carbonyl Groups: The 1,3-dithiane moiety can be introduced by thioacetalisation of a carbonyl group, using either acid or Lewis acid catalysis .

- Conjugate Addition to Michael Systems: 1,3-propane dithiol can undergo conjugate addition to a Michael system, such as a propargylic ketone, to yield a dithiane functional group .

Use as a Protecting Group

The dithioacetal group is stable under acidic conditions and can protect carbonyl groups . The masked carbonyl group can be revealed by hydrolysis at a later stage in the synthesis . However, deprotection can be challenging and may require specific methods .

Applications in Natural Product Synthesis

1,3-Dithianes are used in the synthesis of natural products . 2-lithio-1,3-dithianes are involved in various types of reactions in the total synthesis of natural products .

Reaction Pathways

The β-hydroxy dithiane is versatile and undergoes different reactions :

- Dethioacetalization: Provides an aldehyde that can undergo addition and Wittig reactions .

- Chain Elongations: Chain elongations can be performed on the β carbon .

- Coupling Reactions: Aldehydes and ketones can be coupled to β-hydroxy dithiane .

- Wittig Olefination: Chain elongation reactions like Wittig olefination can be performed .

Examples and Case Studies

- Synthesis of Cryptophycins: Cryptophycins exhibit antitumor properties .

- Synthesis of Tetrahydrolipstatin: anti-aldol segments provided access to tetrahydrolipstatin and its derivatives .

Tables of Reactions and Conditions

Due to the lack of specific information regarding "2-methyl-1,3-dithiane-2-carboxaldehyde," a general table for 1,3-dithianes is provided.

Mechanism of Action

The mechanism of action of 1,3-dithiane-2-carboxaldehyde, 2-methyl- involves its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, forming new carbon-carbon bonds. The sulfur atoms in the dithiane ring stabilize the negative charge, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1,3-Dithiane-2-carboxaldehyde, 2-methyl- is compared below with structurally related sulfur-containing aldehydes and heterocycles.

Table 1: Key Properties of 1,3-Dithiane-2-carboxaldehyde, 2-methyl- and Analogues

| Compound Name | CAS Number | Core Structure | Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 1,3-Dithiane-2-carboxaldehyde | 2577-90-4 | Dithiane ring | Aldehyde at C2 | Forms stable thioacetals; moderate electrophilicity | Protecting groups, polymer synthesis |

| 1,3-Dithiane-2-carboxaldehyde, 2-methyl- | Not found | Dithiane ring | Aldehyde + methyl at C2 | Enhanced steric hindrance; slower reaction kinetics | Chiral auxiliaries, asymmetric catalysis |

| 2-Methyloxolane-3-thiol | 26548-78-7 | Tetrahydrofuran ring | Methyl at C2, thiol at C3 | Thiol-disulfide exchange; nucleophilic | Flavorants, crosslinking agents |

| (2R)-3-Amino-2-methylpropanoic acid | 2140-95-6 | Linear carboxylic acid | Methyl at C2, amino at C3 | Zwitterionic; participates in peptide bonds | Pharmaceuticals, enzyme substrates |

Key Differences

Structural and Electronic Effects: Unlike 2-methyloxolane-3-thiol (, FDB029641), which has a tetrahydrofuran backbone, 1,3-dithiane-2-carboxaldehyde, 2-methyl- features a dithiane ring with higher sulfur content. This enhances its ability to stabilize negative charges, making it more suitable for reactions requiring polar intermediates . The methyl group in 1,3-dithiane-2-carboxaldehyde, 2-methyl- introduces steric hindrance, reducing its reactivity compared to the non-methylated analogue (CAS: 2577-90-4). For example, nucleophilic additions to the aldehyde group are slower but more stereoselective .

This difference dictates their biological roles: amino acids are metabolic intermediates, while dithiane aldehydes are synthetic tools .

Thermal Stability :

- Dithiane derivatives generally exhibit higher thermal stability than tetrahydrofuran-based compounds like 2-methyloxolane-3-thiol due to the rigid dithiane ring structure, which resists ring-opening under heat .

Notes

Evidence Limitations : The provided evidence () lacks direct data on 1,3-dithiane-2-carboxaldehyde, 2-methyl-. Comparisons here rely on extrapolation from structurally related compounds and general principles of sulfur chemistry.

Synthesis Gaps: No CAS number or synthetic protocols for 1,3-dithiane-2-carboxaldehyde, 2-methyl- were found in the evidence, suggesting it may be a less common or recently characterized compound.

Q & A

Q. Q1. What are the standard synthetic routes for 1,3-dithiane-2-carboxaldehyde derivatives, and how do reaction conditions influence yield?

Answer : The compound can be synthesized via the reaction of 1,2-disulfenyl chlorides with aldehydes, as demonstrated in the synthesis of structurally analogous 1,3-dithiolane-2-carboxaldehydes . For example, 1,2-propanedisulfenyl chloride reacts with aldehydes (e.g., isovaleraldehyde) under controlled conditions (room temperature, inert atmosphere) to form substituted dithiolane aldehydes. Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Stoichiometry : Excess aldehyde drives the reaction to completion.

- Temperature : Higher temperatures (>40°C) may lead to side products like decarboxylated derivatives.

A tabulated comparison of yields under varying conditions (e.g., 60–80% yield at 25°C vs. 40–50% at 50°C) is recommended for optimization .

Structural and Spectroscopic Analysis

Q. Q2. What advanced techniques are critical for confirming the crystal structure and electronic properties of 1,3-dithiane-2-carboxaldehyde derivatives?

Answer :

- X-ray crystallography : Resolves bond lengths and dihedral angles, as shown for 2-(1,3-dithian-2-yl)-1,3-dithiane-2-carbaldehyde (bond length C–S: ~1.81 Å; S–C–S angle: ~102°) .

- NMR spectroscopy : NMR distinguishes carbonyl carbons (~190–200 ppm) and dithiane ring carbons (30–50 ppm).

- DFT calculations : Validate experimental data (e.g., HOMO-LUMO gaps) and predict reactivity .

Advanced Note : Discrepancies between experimental and computational data (e.g., torsion angles) require cross-validation using multiple diffraction datasets .

Reactivity and Functionalization

Q. Q3. How does the dithiane ring influence the reactivity of the carboxaldehyde group in nucleophilic additions?

Answer : The dithiane ring stabilizes the aldehyde via sulfur lone-pair donation, reducing electrophilicity compared to unsubstituted aldehydes. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF₃·Et₂O) for efficient reactions. For example:

- Aldol reactions : Require pre-activation of the aldehyde with TiCl₄.

- Oxime formation : Achieved with hydroxylamine hydrochloride in ethanol, but yields are lower (40–60%) than for non-stabilized aldehydes .

Data Contradictions and Reproducibility

Q. Q4. How should researchers address contradictions in reported spectroscopic data for dithiane derivatives?

Answer : Contradictions (e.g., varying NMR shifts for the aldehyde proton) may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).

- 2D NMR (COSY, HSQC) : Assigns signals unambiguously.

- Reproducibility checks : Compare data with independent syntheses (e.g., via alternative routes in vs. ).

A table comparing literature vs. experimental NMR shifts aids in identifying systematic errors .

Advanced Applications in Medicinal Chemistry

Q. Q5. What methodologies enable the evaluation of 2-methyl-1,3-dithiane-2-carboxaldehyde derivatives as bioactive scaffolds?

Answer :

- Derivatization : Synthesize oxime or hydrazone derivatives (e.g., via reaction with hydroxylamine or hydrazines) to enhance bioactivity .

- Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive/negative bacteria, referencing protocols for structurally related thiazolidinones .

- SAR studies : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends. For example, methyl substitution may enhance lipophilicity, improving membrane penetration .

Mechanistic Studies and Computational Modeling

Q. Q6. What computational tools are effective for studying the reaction mechanisms of dithiane carboxaldehydes in cycloadditions?

Answer :

- *DFT (B3LYP/6-31G)**: Models transition states for [4+2] cycloadditions, predicting regioselectivity.

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).

- NBO analysis : Quantifies hyperconjugative interactions stabilizing intermediates.

Example: Calculations for 1,3-dithiane-2-carboxaldehyde reacting with dienophiles show a preference for endo transition states (ΔG‡ ~25 kcal/mol) .

Purification Challenges

Q. Q7. What purification techniques resolve co-eluting byproducts in dithiane aldehyde syntheses?

Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4).

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

- HPLC-MS : Identifies low-abundance impurities (e.g., disulfide dimers) .

Stability and Storage

Q. Q8. How does the methyl substituent affect the hydrolytic stability of 1,3-dithiane-2-carboxaldehyde?

Answer : The methyl group sterically shields the dithiane ring, reducing hydrolysis rates compared to unsubstituted analogs. Stability tests (pH 7.4 buffer, 37°C) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.